molecular formula C15H24N4O B5685186 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one

Numéro de catalogue B5685186
Poids moléculaire: 276.38 g/mol
Clé InChI: XRVPEURMHPWRSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one, also known as EMD-386088, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological properties.

Mécanisme D'action

The mechanism of action of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one involves its ability to interact with specific receptors in the brain, including the sigma-1 receptor and the NMDA receptor. By modulating these receptors, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one can affect various cellular processes, including calcium signaling and protein aggregation, which are important in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to exhibit various biochemical and physiological effects in preclinical studies. These effects include the inhibition of beta-amyloid aggregation, the reduction of oxidative stress, and the modulation of calcium signaling. In addition, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is its ability to selectively target specific receptors in the brain, which reduces the risk of off-target effects. In addition, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to have good oral bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is its relatively short half-life, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one. One potential direction is the development of more potent analogs that can exhibit improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to fully understand the mechanism of action of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one and its potential for clinical use.
In conclusion, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is a novel compound that has been synthesized and studied for its potential therapeutic applications in various neurological disorders. Its ability to selectively target specific receptors in the brain and its promising preclinical results make it an interesting candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential for clinical use.

Méthodes De Synthèse

The synthesis of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one involves several steps, including the condensation of 1-ethyl-3-methyl-4-formylpyrazole with 1,2-diaminocyclohexane, followed by the cyclization of the resulting intermediate to form the spirocyclic structure. The final product is obtained after purification and characterization.

Applications De Recherche Scientifique

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has the ability to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Propriétés

IUPAC Name

2-[(1-ethylpyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-19-7-4-13(16-19)11-18-12-15(10-14(18)20)5-8-17(2)9-6-15/h4,7H,3,5-6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPEURMHPWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN2CC3(CCN(CC3)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.